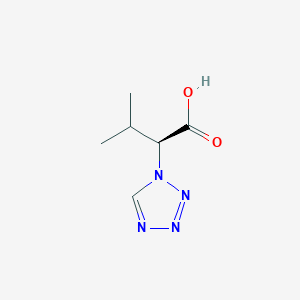
2-Nitro-5-piperidinobenzenecarbohydrazide
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Nitro-5-piperidinobenzenecarbohydrazide typically involves the nitration of a benzene derivative followed by the introduction of a piperidine ring and subsequent hydrazide formation. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Piperidine Introduction: The addition of a piperidine ring to the benzene derivative.
Hydrazide Formation: The conversion of the intermediate compound to the final hydrazide form.
Análisis De Reacciones Químicas
2-Nitro-5-piperidinobenzenecarbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Oxidation: The compound can be oxidized, although this is less common.
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a catalyst, nucleophiles for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Nitro-5-piperidinobenzenecarbohydrazide is used in various scientific research applications, including:
Chemistry: As a reagent in synthetic organic chemistry for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-piperidinobenzenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can enhance binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-Nitro-5-piperidinobenzenecarbohydrazide can be compared to other nitrobenzene derivatives and piperidine-containing compounds. Similar compounds include:
2-Nitrobenzohydrazide: Lacks the piperidine ring, making it less versatile in certain applications.
5-Piperidinobenzohydrazide: Lacks the nitro group, affecting its redox properties.
Nitroanilines: Contain a nitro group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of a nitro group and a piperidine ring, which provides a balance of reactivity and binding affinity for various applications .
Propiedades
IUPAC Name |
2-nitro-5-piperidin-1-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c13-14-12(17)10-8-9(4-5-11(10)16(18)19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXWAFUPOBRYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoic acid](/img/structure/B1388110.png)
![3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1388112.png)
![3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388113.png)
